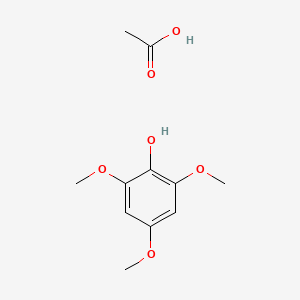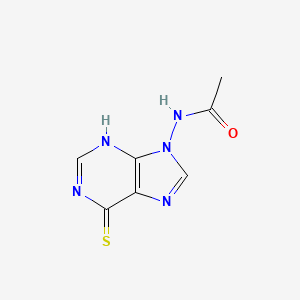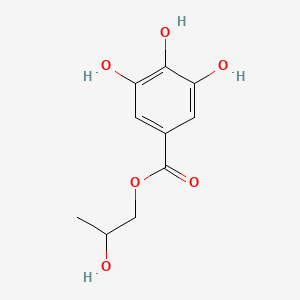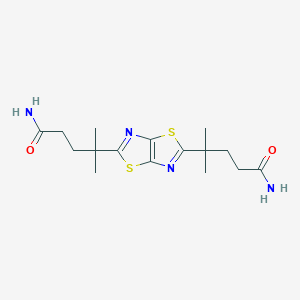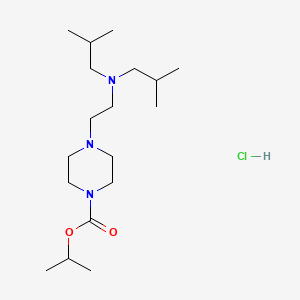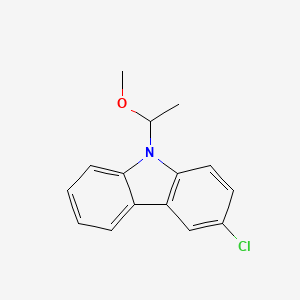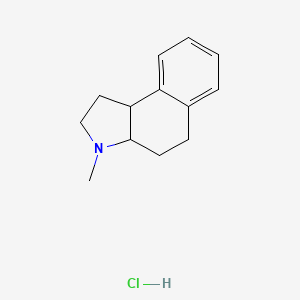
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride is a chemical compound known for its unique structure and properties. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves several steps. One common method includes the reduction of tricyclic enamines. For instance, the reduction of air-sensitive tricyclic enamines with reagents such as sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental process remains consistent with laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole undergoes various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Reduction: Sodium borohydride, sodium cyanoborohydride, palladium on carbon, platinum oxide.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the hexahydro-indole structure, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves its interaction with molecular targets such as dopamine receptors. The compound has been shown to exhibit binding affinity at dopamine D1 and D2 receptors, which are involved in various neurological processes . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole is unique due to its specific structure and binding affinity to dopamine receptors. This distinguishes it from other similar compounds, which may have different substituents or stereochemistry, leading to variations in their biological activity and applications.
Eigenschaften
CAS-Nummer |
32920-59-5 |
|---|---|
Molekularformel |
C13H18ClN |
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
3-methyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14;/h2-5,12-13H,6-9H2,1H3;1H |
InChI-Schlüssel |
CFSWIERVAOUTBN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C1CCC3=CC=CC=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
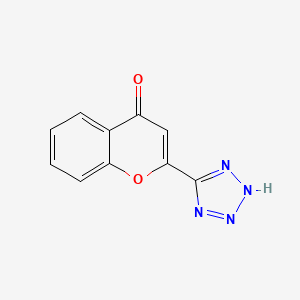
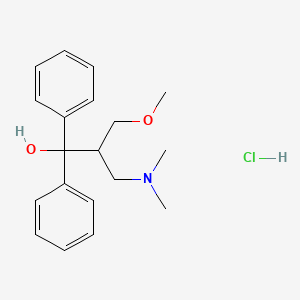
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
